molecular formula C15H18N2O3S B3019751 Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate CAS No. 1164495-33-3

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

Cat. No. B3019751
CAS RN: 1164495-33-3
M. Wt: 306.38
InChI Key: MIGBOVDDOJXCAD-NXVVXOECSA-N
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Description

“Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate” is a complex organic compound. It contains a benzothiazole subunit, which is a heterocyclic compound . Benzothiazole is a type of aromatic heterocycle with a bicyclic structure consisting of the fusion of a benzene ring and a thiazole ring . The compound also contains a methyl acetate group and a propanoylimino group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions . The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate” can be deduced from its name. It contains a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The benzothiazole core is substituted at the 2-position with a methyl acetate group and at the 5,7-positions with methyl groups . The compound also contains a propanoylimino group .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate” are likely to be complex due to the presence of multiple functional groups . The benzothiazole core, the methyl acetate group, and the propanoylimino group can all participate in chemical reactions .

properties

IUPAC Name

methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-5-12(18)16-15-17(8-13(19)20-4)11-7-9(2)6-10(3)14(11)21-15/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGBOVDDOJXCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=CC(=CC(=C2S1)C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5,7-dimethyl-2-propanoylimino-1,3-benzothiazol-3-yl)acetate

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